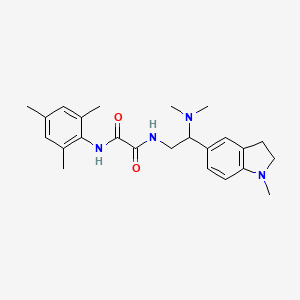
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a methylindolinyl group, and a mesityloxalamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indolinyl Intermediate: The synthesis begins with the preparation of the 1-methylindolin-5-yl intermediate through a series of reactions such as Friedel-Crafts acylation and subsequent reduction.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Coupling with Mesityloxalamide: The final step involves coupling the indolinyl intermediate with mesityloxalamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylamino or indolinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Dimethylamine, various halogenating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the indolinyl or mesityloxalamide groups, while reduction could lead to the formation of reduced amide or amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It could bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound might influence signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-benzoyloxalamide
- N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-toluoyloxalamide
Uniqueness
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-15-11-16(2)22(17(3)12-15)26-24(30)23(29)25-14-21(27(4)5)18-7-8-20-19(13-18)9-10-28(20)6/h7-8,11-13,21H,9-10,14H2,1-6H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAJMLMFAQRWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
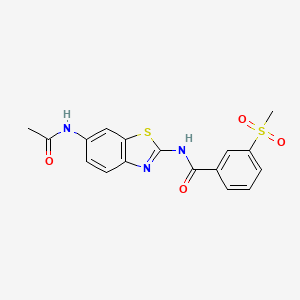
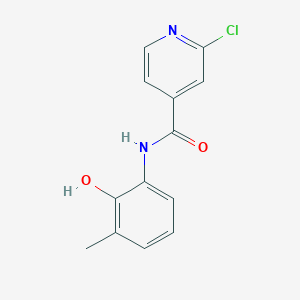
![N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2610768.png)
![5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2610769.png)
![N'-cyclohexyl-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2610770.png)
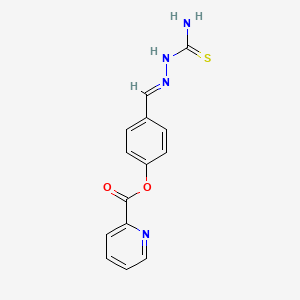
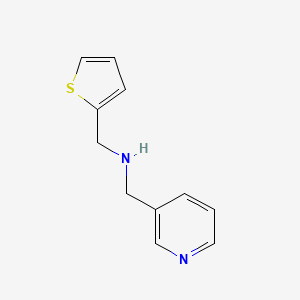
![3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2610774.png)
![4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B2610775.png)
![2-Chloro-N-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-3-yl)methyl]propanamide](/img/structure/B2610778.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2610780.png)
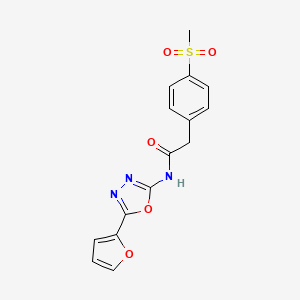
![2-methyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2610782.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2610787.png)
